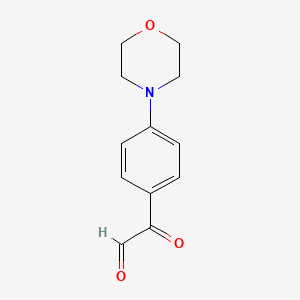

4-Morpholinophenylglyoxal

Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the realm of modern chemical research, 4-Morpholinophenylglyoxal stands at the intersection of synthetic utility and biological potential. The morpholine (B109124) ring is recognized as a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. vulcanchem.comnih.govnih.gov Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.gov The phenylglyoxal (B86788) portion of the molecule, an α-ketoaldehyde, is a highly reactive entity, making it a versatile building block in organic synthesis. vulcanchem.com

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. vulcanchem.com Its reactive glyoxal (B1671930) group can participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures. vulcanchem.com A notable example of its application is in chemo-enzymatic cascades, where it has been used as a substrate for enzymes like transaminases in the stereoselective synthesis of densely functionalized iminosugars. csic.es Iminosugars are a class of compounds with significant therapeutic potential, particularly as enzyme inhibitors.

The dual functionality of this compound—the biological relevance of the morpholine moiety and the synthetic flexibility of the phenylglyoxal group—positions it as a compound of interest for the development of new therapeutic agents and as a probe for studying biological processes.

Historical Perspectives on Phenylglyoxal Derivatives and Their Significance

The study of phenylglyoxal and its derivatives has a rich history rooted in the exploration of dicarbonyl compounds. Phenylglyoxal itself is a simple yet reactive organic compound containing both an aldehyde and a ketone. researchgate.net Historically, the synthesis of phenylglyoxal derivatives has been approached through various methods, including the oxidation of the corresponding acetophenones.

A pivotal role of phenylglyoxal derivatives in biochemical research has been their use as chemical probes for modifying arginine residues in proteins. researchgate.net The glyoxal group reacts specifically and covalently with the guanidinium (B1211019) group of arginine under mild conditions. This reaction has been instrumental in identifying and studying the function of essential arginine residues in enzymes and other proteins.

The significance of these derivatives extends to their use as building blocks in synthetic organic chemistry. The reactivity of the dicarbonyl system allows for the construction of a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals. Research into phenylglyoxal derivatives has paved the way for the development of more complex and functionally diverse molecules like this compound, expanding the toolbox available to synthetic and medicinal chemists. For instance, studies on a variety of phenylglyoxal derivatives have shown that modifications to the phenyl ring can dramatically influence their effects on biological systems, such as the mitochondrial permeability transition pore, leading to either its suppression or induction based on the substituent's properties. researchgate.net

Identification of Key Research Gaps and Emerging Avenues for this compound Studies

Despite its potential, research specifically focused on this compound is still in its early stages, and several research gaps can be identified.

Table 1: Identified Research Gaps for this compound

| Research Area | Identified Gap |

| Biological Activity Screening | There is a lack of comprehensive screening of this compound and its direct derivatives for a wide range of biological activities. Given the prevalence of the morpholine scaffold in approved drugs, a systematic evaluation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent is warranted. nih.govnih.gov |

| Mechanistic Studies | For the known applications, such as in chemo-enzymatic synthesis, detailed mechanistic studies of the enzymatic transformations involving this compound are limited. csic.es A deeper understanding could lead to the optimization of these processes and the design of novel biocatalytic reactions. |

| Synthetic Methodology | While used as a synthetic intermediate, there is limited research on developing novel synthetic methodologies that specifically leverage the unique reactivity of this compound. New catalytic systems could unlock more efficient pathways to complex molecules. |

| Material Science Applications | The potential application of this compound in materials science, for example, in the development of functional polymers or as a component in sensor technology, remains unexplored. |

These gaps point toward several emerging avenues for future research. A primary focus should be the systematic biological evaluation of this compound and a library of its derivatives. This would involve screening against various cellular targets and in different disease models to uncover potential therapeutic applications.

Another promising direction is the expansion of its use in biocatalysis. Exploring its reactivity with a broader range of enzymes could lead to the efficient synthesis of other valuable and complex chiral molecules. wikipedia.orgmdpi.com Furthermore, the development of new synthetic reactions centered around the this compound scaffold could provide access to novel chemical entities with unique properties.

Finally, investigating the physicochemical properties of this compound could open up applications in materials science. Its ability to participate in polymerization reactions or to interact with specific analytes could be harnessed to create new smart materials or chemical sensors.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRFNKUMQLISOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586369 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361344-43-6 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Morpholinophenylglyoxal

Elucidation of Novel and Optimized Synthetic Pathways to 4-Morpholinophenylglyoxal

The efficient construction of this compound is a key step for its subsequent application in various synthetic endeavors. Research in this area focuses on developing pathways that are not only high-yielding but also adhere to the principles of green chemistry, offering scalability and atom economy.

Strategic Design for Stereoselective and Regioselective Synthesis

The synthesis of this compound inherently involves regioselectivity in the functionalization of the aromatic ring. The primary and most established method for the synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone (B1666503). In the case of this compound, the starting material is 4-morpholinoacetophenone. The regioselectivity is therefore determined by the initial choice of this precursor, which is readily available commercially.

The key synthetic transformation is the oxidation of the α-methyl group of the acetophenone to an aldehyde, yielding the glyoxal (B1671930). A widely employed and effective reagent for this transformation is selenium dioxide (SeO₂). rsc.orgoup.com This reaction is highly regioselective for the α-carbon of the ketone due to the activation by the adjacent carbonyl group. The general mechanism for the selenium dioxide oxidation of ketones involves the formation of a selenium enolate, followed by a rsc.orgtandfonline.com-sigmatropic rearrangement and subsequent hydrolysis to afford the α-dicarbonyl compound.

While the core structure of this compound does not possess any stereocenters, the principles of stereoselective synthesis become critical when considering its subsequent reactions and derivatizations, particularly in the context of creating chiral molecules for pharmaceutical applications.

Incorporation of the Morpholine (B109124) Moiety: Methodological Advancements

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical properties and pharmacological activity of drug candidates. The incorporation of this heterocycle onto the phenyl ring is a crucial step in the synthesis of the precursor, 4-morpholinoacetophenone.

The most common method for the synthesis of 4-morpholinoacetophenone is the nucleophilic aromatic substitution (SNAAr) reaction of 4-fluoroacetophenone with morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Scheme 1: General synthetic route for the preparation of 4-morpholinoacetophenone.

Advances in this area focus on the use of alternative coupling strategies, such as palladium- or copper-catalyzed Buchwald-Hartwig amination, which can offer milder reaction conditions and broader substrate scope, although the SNAAr reaction remains a highly efficient and cost-effective method for this particular transformation.

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of the synthesis of this compound are critical for its practical application. The selenium dioxide oxidation of 4-morpholinoacetophenone is a well-established and scalable method. tandfonline.comresearchgate.net

| Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Yields | Scalability Notes |

| Selenium Dioxide (SeO₂) | Dioxane, Acetic Acid | Reflux | Moderate to Good | Scalable, but selenium byproducts are toxic and require careful handling and disposal. oup.comtandfonline.com |

| Other (e.g., HBr/DMSO) | DMSO | Elevated | Variable | May offer a metal-free alternative, but can have a more limited substrate scope. |

The primary drawback of using selenium dioxide is the toxicity of selenium and its byproducts, which necessitates careful purification and waste management procedures. This can be a limiting factor for large-scale industrial production. Consequently, research into greener and more benign oxidizing agents is an active area of investigation.

Controlled Derivatization of this compound for Structure-Function Elucidation

The presence of two reactive carbonyl groups, the glyoxal functionality, makes this compound a versatile building block for the synthesis of a wide array of derivatives. vulcanchem.comcymitquimica.com This allows for the systematic modification of its structure to probe biological activity and establish structure-activity relationships (SAR).

Targeted Synthesis of Functionalized this compound Derivatives

The α-keto-aldehyde functionality of this compound is a hub for various chemical transformations. The more reactive aldehyde can be selectively targeted under specific reaction conditions.

Heterocycle Formation: One of the most important applications of α-dicarbonyl compounds is in the synthesis of heterocycles. This compound can react with a variety of dinucleophiles to form five-, six-, and seven-membered rings. For instance, reaction with o-phenylenediamines can yield quinoxaline (B1680401) derivatives, which are known to possess a broad range of biological activities.

Wittig and Related Reactions: The aldehyde and ketone functionalities can undergo Wittig-type reactions to form alkenes, providing access to a diverse set of functionalized derivatives.

Reductions: Selective reduction of the aldehyde or both carbonyl groups can lead to the formation of α-hydroxy ketones or diols, respectively. These can serve as precursors for further synthetic manipulations.

The following table provides a summary of potential derivatization reactions:

| Reagent/Reaction Type | Functional Group Targeted | Product Class | Potential Application |

| o-Phenylenediamine | Both carbonyls | Quinoxalines | Medicinal Chemistry |

| Hydrazine derivatives | Both carbonyls | Pyridazines | Agrochemicals, Pharmaceuticals |

| Amidines | Both carbonyls | Imidazoles | Pharmaceuticals |

| Wittig reagents | Aldehyde/Ketone | Alkenes | Materials Science, Drug Discovery |

| Reducing agents (e.g., NaBH₄) | Aldehyde/Ketone | Alcohols | Synthetic Intermediates |

Development of Precursors and Building Blocks in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. evonik.comzenfoldst.com Its utility as a building block stems from its ability to introduce the morpholinophenyl motif along with a reactive handle for further elaboration. sigmaaldrich.com

In a chemo-enzymatic cascade, for example, this compound can act as a substrate for aldolase (B8822740) enzymes, enabling the stereoselective formation of new carbon-carbon bonds and the construction of densely functionalized chiral molecules like iminosugars. csic.es This highlights the potential of combining the reactivity of this synthetic building block with the selectivity of biocatalysis to access novel and complex chemical space.

The development of synthetic routes that utilize this compound as a precursor for biologically active compounds is an ongoing area of research, with the potential to lead to the discovery of new therapeutic agents.

Reactivity Profiles and Mechanistic Investigations of 4 Morpholinophenylglyoxal

Fundamental Reaction Mechanisms Governing 4-Morpholinophenylglyoxal Reactivity

The primary reaction pathways of this compound involve the electrophilic character of the glyoxal's carbonyl carbons and the nucleophilic nature of the morpholine (B109124) nitrogen, alongside reactions on the phenyl ring.

Nucleophilic Addition Reactions at the Glyoxal (B1671930) Carbonyl Centers

The adjacent carbonyl groups of the glyoxal moiety are highly electrophilic and serve as primary sites for nucleophilic attack. vulcanchem.com This reactivity is a hallmark of α-dicarbonyl compounds. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistryguru.com.sg This intermediate is unstable and will typically proceed to a more stable product. chemistryguru.com.sg

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org The reaction is often reversible. libretexts.org

For this compound, nucleophilic addition can occur at either of the two carbonyl carbons. The presence of the electron-donating morpholino group can influence the relative reactivity of these two centers.

Table 1: General Steps in Nucleophilic Addition to a Carbonyl Group

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon. chemistryguru.com.sg |

| 2. Formation of Tetrahedral Intermediate | A tetrahedral alkoxide intermediate is formed. chemistryguru.com.sg |

| 3. Protonation | The alkoxide intermediate is protonated to form the final alcohol product. chemistryguru.com.sg |

This table outlines the generalized mechanism for nucleophilic addition to a carbonyl group, a key reaction type for the glyoxal moiety of this compound.

Role of the Morpholine Nitrogen in Electron Density Modulation and Reactivity

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, which it can donate to the attached phenyl ring through resonance. This electron-donating effect increases the electron density of the aromatic system. However, the presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.org

This reduced nucleophilicity means that while the morpholine nitrogen can participate in reactions, it is less reactive than would be expected for a typical secondary amine. wikipedia.org Theoretical calculations have shown that the morpholine moiety's highest occupied molecular orbital (HOMO) energy is lower, and its lowest unoccupied molecular orbital (LUMO) energy is higher than those of many aromatic systems, which can inhibit photoinduced electron transfer (PET) processes in certain contexts. researchgate.netnih.gov

Electrophilic Aromatic Substitution Pathways on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

The morpholino group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. dalalinstitute.com This is due to the electron-donating nature of the nitrogen atom, which enriches the electron density of the phenyl ring, making it more attractive to electrophiles. dalalinstitute.com Furthermore, the morpholino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. dalalinstitute.com This is because the resonance structures that can be drawn for the carbocation intermediate formed during the attack show the positive charge being stabilized by the lone pair of the nitrogen atom when the electrophile adds to the ortho or para positions. wikipedia.org

Conversely, the glyoxal group is a deactivating group due to the electron-withdrawing nature of its carbonyls. Deactivating groups decrease the rate of electrophilic aromatic substitution and are typically meta-directors. wikipedia.org In this compound, the powerful activating and ortho, para-directing effect of the morpholino group generally dominates, dictating the positions of substitution.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |

| Activating | Increases reaction rate | ortho, para | -NH2, -OH, -OR, -R |

| Deactivating | Decreases reaction rate | meta | -NO2, -CN, -SO3H, -C(O)R |

| Deactivating (Halogens) | Decreases reaction rate | ortho, para | -F, -Cl, -Br, -I |

This table summarizes the general influence of different types of substituents on the outcome of electrophilic aromatic substitution reactions.

Redox Chemistry and Associated Transformation Mechanisms

Redox reactions involve the transfer of electrons, resulting in changes in the oxidation states of the atoms involved. openstax.orggermanna.edu The glyoxal moiety of this compound can undergo both oxidation and reduction.

Reduction of the dicarbonyl can be achieved using various reducing agents. For instance, reagents like sodium borohydride (B1222165) (NaBH4) can reduce the carbonyl groups to alcohols. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. libretexts.org

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them, while thermodynamics describes the energy changes that accompany these transformations.

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction can be determined experimentally by measuring the change in concentration of a reactant or product over time. pressbooks.pubsiyavula.com This can be achieved through various analytical techniques, such as spectroscopy, which can monitor changes in absorbance or fluorescence. rheolution.com The data obtained can then be used to determine the reaction rate at a specific point in time (instantaneous rate) or over a time interval (average rate). pressbooks.pub

A rate law is a mathematical expression that relates the rate of a reaction to the concentrations of the reactants. libretexts.org For a general reaction A + B → C, the rate law takes the form:

Rate = k[A]m[B]n

where:

k is the rate constant, a proportionality constant that is specific to the reaction and temperature. libretexts.org

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. upi.edu

Table 3: Relationship Between Reaction Order and Rate Law

| Reaction Order | Rate Law |

| Zero Order | Rate = k |

| First Order | Rate = k[A] |

| Second Order | Rate = k[A]2 or Rate = k[A][B] |

This table illustrates how the rate of a reaction depends on the concentration of reactants for different reaction orders.

The specific rate laws and rate constants for reactions involving this compound would need to be determined through detailed kinetic studies for each specific transformation, such as its nucleophilic addition or redox reactions. Such studies would provide quantitative data on how the structure of the molecule influences its reactivity.

Activation Parameters and Transition State Analysis

The study of a reaction's kinetics provides deep insight into its mechanism, particularly through the analysis of activation parameters. These parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are derived from the temperature dependence of the reaction rate constant (k). libretexts.org They describe the energetic and organizational requirements of the transition state, the high-energy molecular arrangement that exists transiently between reactants and products.

The relationship between the rate constant and these parameters is often described by the Eyring equation:

ln(k/T) = -ΔH‡/RT + ln(k_B/h) + ΔS‡/R

where T is the absolute temperature, R is the gas constant, k_B is the Boltzmann constant, and h is Planck's constant. libretexts.org By measuring the reaction rate at various temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed. The slope and intercept of this plot allow for the experimental determination of the activation enthalpy and entropy. libretexts.org

Enthalpy of Activation (ΔH‡): This value represents the heat required to form the transition state from the reactants. mdpi.com For reactions involving this compound, such as its reaction with an arginine side chain, this would correspond to the energy needed to overcome bond strain and begin forming new covalent bonds.

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder (or degrees of freedom) when reactants form the transition state. libretexts.org

A negative ΔS‡ suggests a more ordered transition state, which is typical for associative or bimolecular reactions where two molecules come together. This is the expected scenario for the reaction of this compound with a nucleophile like arginine. libretexts.org

A positive ΔS‡ indicates a more disordered transition state, often seen in dissociative or unimolecular reactions where a molecule breaks apart in the rate-determining step. libretexts.org

While specific values for this compound are not available, the table below illustrates how typical activation parameters determined for a hypothetical bimolecular reaction would be presented and interpreted.

Table 1: Illustrative Activation Parameters for a Hypothetical Reaction This table is for illustrative purposes only and does not represent experimental data for this compound.

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| ΔH‡ | 50 kJ/mol | A moderate energy barrier is required to reach the transition state. |

| ΔS‡ | -80 J/(mol·K) | The negative value indicates a loss of entropy, suggesting an associative mechanism where two reactant molecules combine to form a more ordered transition state. libretexts.org |

| ΔG‡ (at 298 K) | 73.8 kJ/mol | The overall free energy barrier to the reaction, calculated as ΔG‡ = ΔH‡ - TΔS‡. |

Analysis of these parameters provides crucial evidence for postulating a specific reaction mechanism and understanding the structure and energetic properties of its transition state. researchgate.netnih.gov

Characterization of Intermediates and Adduct Formation (e.g., arginine-phenylglyoxal adducts)

The primary reactive sites of this compound are its two adjacent carbonyl groups (an α-dicarbonyl). This functional group is well-known for its high reactivity towards nucleophilic side chains of amino acids, particularly the guanidinium (B1211019) group of arginine. researchgate.netnih.gov The reaction between a phenylglyoxal (B86788) derivative and arginine is a covalent modification that typically proceeds through the formation of specific, characterizable adducts.

Mechanistic studies on analogous compounds like glyoxal and methylglyoxal (B44143) show that the reaction with arginine residues occurs in a stepwise manner. nih.govreading.ac.uk

Initial Reversible Adduct: The first step involves the nucleophilic attack of one of the terminal guanidino nitrogens of arginine onto one of the carbonyl carbons of the glyoxal. This leads to the rapid and reversible formation of an unstable carbinolamine intermediate, which quickly cyclizes to form a dihydroxyimidazolidine derivative. reading.ac.uk This initial adduct represents a mass increase corresponding to the full mass of the reacting glyoxal molecule.

Stable Dehydrated Adduct: The dihydroxyimidazolidine intermediate is often unstable and can undergo a dehydration reaction (loss of one or two molecules of water) to form a more stable hydroimidazolone structure. reading.ac.uknih.gov This is frequently the major, irreversible product observed in proteomic studies under physiological conditions. nih.gov

The characterization of these adducts is predominantly accomplished using mass spectrometry (MS). oregonstate.edu High-resolution MS can precisely determine the mass of a modified peptide, allowing for the identification of the specific mass shift caused by the adduct. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the peptide, which helps to pinpoint the exact site of modification (i.e., the specific arginine residue that was modified). reading.ac.ukoregonstate.edu

The expected mass additions for the modification of an arginine residue by this compound are detailed in the table below.

Table 2: Predicted Adducts of this compound with Arginine Based on established reaction mechanisms for glyoxal derivatives. reading.ac.uknih.gov

| Adduct Type | Description | Predicted Mass Increase (Da) |

|---|---|---|

| Dihydroxyimidazolidine | Initial, reversible adduct formed by the addition of this compound (C₁₂H₁₃NO₃, Mol. Wt. ≈ 219.24) to the arginine side chain. | +219.24 |

| Hydroimidazolone (loss of 1 H₂O) | Stable adduct formed after the loss of one water molecule from the dihydroxyimidazolidine intermediate. | +201.22 |

| Hydroimidazolone (loss of 2 H₂O) | A further dehydrated and highly stable adduct formed after the loss of two water molecules. | +183.21 |

These characteristic mass shifts serve as signatures for identifying arginine residues that have been covalently modified by this compound in complex biological samples. acdlabs.com

Biological and Pharmacological Research on 4 Morpholinophenylglyoxal and Its Derivatives

Investigation of Cellular and Molecular Mechanisms of Action

The biological activity of 4-morpholinophenylglyoxal is rooted in its chemical reactivity, primarily the interaction of its vicinal dicarbonyl group with cellular macromolecules. This reactivity drives its effects on various cellular and molecular processes.

While direct studies specifically detailing the effects of this compound on DNA synthesis and the induction of DNA single-strand breaks in Chinese Hamster Ovary (CHO) cells are not extensively covered in the available literature, the known reactivity of related α-dicarbonyl compounds, such as methylglyoxal (B44143), provides relevant insights. Methylglyoxal is a reactive metabolite produced in mammalian systems that is known to be a potent modifying agent for both proteins and nucleic acids. nih.gov It can form adducts with DNA, particularly with deoxyguanosine bases, which can lead to errors in DNA replication and transcription. acs.org In cultured CHO cells, methylglyoxal metabolism is an active process, indicating that such compounds can interact with the cellular machinery. nih.gov For instance, modifications of arginine residues by methylglyoxal have been identified in recombinant antibodies produced in CHO cells. researchgate.net

Generally, damage to DNA can inhibit replication and transcription, and if unrepaired, can lead to mutations or cell death. acs.orgwikipedia.org The introduction of bulky adducts or breaks in the DNA structure triggers a complex DNA damage response (DDR) pathway to arrest the cell cycle and initiate repairs. wikipedia.orgmdpi.com Phenylglyoxal (B86788), a related compound, has been shown to exert broad inhibitory effects on multiple functions in human neutrophils, suggesting it is not a highly specific agent and may have wide-ranging cellular impacts. nih.gov

A primary molecular mechanism of action for phenylglyoxal and its derivatives is the chemoselective, covalent modification of arginine residues in proteins. researchgate.netresearchgate.net The vicinal dicarbonyl moiety of these compounds reacts with the guanidinium (B1211019) group of arginine, which, despite being protonated and weakly nucleophilic at physiological pH, can be targeted by such electrophiles. researchgate.netnih.govresearchgate.net This reaction has been utilized for decades as a tool to identify functionally important arginine residues in proteins. researchgate.net

The reaction can result in the formation of stable adducts, such as an imidazolium (B1220033) condensation product, as observed in the interaction between an α,β-diketoamide ligand and an arginine residue in the K-Ras protein. nih.govcaltech.edu This covalent engagement can be highly specific, enabling the targeting of a particular arginine residue even within a complex proteome. nih.govcaltech.edu This capability has spurred interest in developing arginine-targeting covalent ligands for therapeutic purposes. nih.govresearchgate.netcaltech.edu

A key target of this compound and related derivatives is the mitochondrial permeability transition pore (PTP). researchgate.net The PTP is a multiprotein channel complex in the mitochondrial membranes that, under conditions of cellular stress like high calcium levels or oxidative stress, can open and lead to mitochondrial dysfunction and apoptosis. mdpi.com The pore is thought to form from components of the F-ATP synthase, regulated by proteins such as cyclophilin D (CyPD). nih.govnih.gov

Research has demonstrated that phenylglyoxal derivatives covalently modify critical arginine residue(s) on the PTP. researchgate.net This modification directly influences the pore's dynamics, either inducing or suppressing its opening. The specific outcome depends on the properties of the particular phenylglyoxal derivative used. researchgate.net This finding establishes that these arginine residues are functionally integral to the PTP's opening and closing mechanism, making them a potential target for therapeutic modulation of apoptosis. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies have been crucial in elucidating how the chemical features of phenylglyoxal derivatives dictate their biological effects, particularly on the mitochondrial permeability transition pore.

The bioactivity of phenylglyoxal derivatives as modulators of the PTP is profoundly influenced by the physicochemical properties of the adduct they form with the pore's arginine residues. researchgate.net Key determining factors are the net electrical charge and the hydrogen-bonding capacity of the modifying molecule. researchgate.net

A study using a panel of synthetic phenylglyoxal derivatives in isolated mitochondria and mammalian cells revealed a distinct SAR:

Pore Opening: Derivatives that form a negatively charged adduct and/or an adduct capable of forming hydrogen bonds act as inducers of the permeability transition. researchgate.net

Pore Closing: Conversely, derivatives that are electroneutral and cannot form hydrogen bonds act as suppressors of the permeability transition. researchgate.net

This relationship is consistent with a model where the targeted arginine residue acts as a "voltage sensor" for the pore. researchgate.net An electroneutral adduct stabilizes the sensor within the low-dielectric interior of the mitochondrial membrane, favoring a closed pore state. In contrast, a negatively charged or hydrogen-bond-forming adduct draws the sensor into the aqueous phase, stabilizing an open pore conformation. researchgate.net

| Phenylglyoxal Derivative | Key Feature of Adduct | Effect on PTP | Reference |

|---|---|---|---|

| Negatively Charged Derivatives | Net negative charge, H-bond capacity | Induction (Opening) | researchgate.net |

| Electroneutral Derivatives | No net charge, no H-bond capacity | Suppression (Closing) | researchgate.net |

The rational design of new chemical entities, whether for use as biological probes or as therapeutic leads, relies on a detailed understanding of structure-activity relationships. rsc.orgnih.gov The principles of probe design aim to create molecules that can report on biological events with high sensitivity and specificity. nih.govxmu.edu.cnillinois.edu

The SAR data for phenylglyoxal derivatives provide a clear blueprint for this process. By strategically modifying the phenyl ring of the this compound scaffold, new compounds can be designed with predictable effects on the PTP. researchgate.net

Designing PTP Inducers: To create compounds that reliably open the PTP, one would incorporate substituents that result in a negative charge or enhance hydrogen bonding capabilities at physiological pH.

Designing PTP Inhibitors: To develop inhibitors of PTP opening, one would focus on substituents that ensure the resulting arginine adduct is electroneutral and sterically hindered from forming hydrogen bonds. researchgate.net

This framework allows for the rational design of specific probes to study mitochondrial-led apoptosis or to develop lead compounds aimed at either promoting cell death in cancer or preventing it in ischemia-reperfusion injury. researchgate.netmdpi.com Furthermore, the phenylglyoxal core can be appended with reporter groups, such as fluorophores, to create activity-based probes for imaging and identifying citrullinated proteins or other targets. nih.govgoogle.com

Exploration of Neuroprotective Potentials and Underlying Mechanisms

The investigation into the neuroprotective capabilities of this compound and its related derivatives is an emerging area of research. While direct and extensive studies focusing solely on the neuroprotective effects of this compound are limited, preliminary research into its molecular interactions provides a foundation for exploring its potential in mitigating neuronal damage. The morpholine (B109124) ring, a key structural feature, is recognized for its versatility as a pharmacophore in compounds targeting the central nervous system (CNS). frontiersin.org It often contributes to favorable properties such as improved blood-brain barrier permeability. frontiersin.org

The evaluation of a compound's neuroprotective potential relies on a variety of established in vitro and in vivo models that simulate the pathological conditions of neurodegenerative diseases. scielo.brlu.se

In Vitro Models:

Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line and the mouse hippocampal HT22 line, are commonly used to screen for neuroprotective effects against toxins that induce neuronal cell death. scielo.brmdpi.com These models allow for high-throughput screening of compounds and initial assessment of their ability to prevent or reduce cell damage. scielo.br

Primary Neuronal Cultures: These cultures, derived from rodent or human tissues, provide a more physiologically relevant system to study neurodegeneration. scielo.br They allow for the investigation of compound effects on specific neuronal populations.

Organotypic Slice Cultures: These three-dimensional cultures of brain tissue, often from the hippocampus or spinal cord, maintain the complex cellular architecture and synaptic connections of the brain, offering a more intricate model to study neuroprotective interventions. scielo.br

Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs derived from patients with neurodegenerative diseases allows for the creation of human neurons and other neural cells with the specific genetic background of the disease, providing a powerful tool for personalized medicine research and drug screening. frontiersin.orgmdpi.com

In Vivo Models:

Rodent Models: Transgenic mice and rats that are genetically modified to express genes associated with diseases like Alzheimer's or Parkinson's are widely used. lu.seneurodegenerationresearch.eu Other models involve the administration of neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like symptoms, to assess the protective effects of a compound. lu.se

Non-Mammalian Models: Organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) offer advantages such as a short lifespan and well-understood genetics, making them valuable for initial in vivo screening of neuroprotective compounds. oup.comfrontiersin.org

To date, specific studies employing these in vitro or in vivo models to directly assess the neuroprotective potential of this compound have not been identified in the reviewed literature.

The primary molecular mechanism of this compound that has been investigated relates to its interaction with the mitochondrial permeability transition pore (PTP). researchgate.netsemanticscholar.org The PTP is a protein complex in the inner mitochondrial membrane that plays a critical role in regulating mitochondrial function and cell death pathways. frontiersin.orgpnas.org Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases. frontiersin.orgmdpi.comsemanticscholar.org

Research has shown that phenylglyoxal derivatives can covalently modify arginine residues on the PTP, influencing its opening and closing. researchgate.netsemanticscholar.org The opening of the PTP can lead to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death—a process highly relevant to neurodegeneration. pnas.org

A study by Johans et al. (2005) specifically investigated the effect of a panel of phenylglyoxal derivatives, including this compound (referred to as Mor-PGO in the study), on the PTP in isolated mitochondria. The findings indicated that the effect of these derivatives on the PTP—either suppression or induction of permeability transition—is dependent on the net charge and hydrogen bonding capacity of the resulting arginine-phenylglyoxal adduct. researchgate.netsemanticscholar.org Specifically, derivatives that were electroneutral and could not form hydrogen bonds tended to suppress the permeability transition, which could be a neuroprotective mechanism. researchgate.net

The table below summarizes the key findings related to this compound from the aforementioned study.

| Parameter | Description | Key Finding for this compound (Mor-PGO) | Reference |

| Experimental Model | Isolated rat liver mitochondria and mammalian cells. | The study utilized these models to assess the direct effects of the compounds on mitochondrial function. | researchgate.netsemanticscholar.org |

| Molecular Target | Mitochondrial Permeability Transition Pore (PTP). | The research focused on the covalent modification of arginine residues of the PTP by phenylglyoxal derivatives. | researchgate.netsemanticscholar.org |

| Effect on PTP | Suppression of permeability transition. | Mor-PGO, being an electroneutral derivative, was found to suppress the opening of the PTP. | researchgate.netsemanticscholar.org |

| Implication | Potential for stabilizing mitochondrial function. | By preventing the opening of the PTP, Mor-PGO could potentially protect cells from a key step in the apoptotic pathway. | researchgate.netsemanticscholar.org |

This modulation of the mitochondrial permeability transition pore by this compound represents a plausible, albeit not yet extensively explored, molecular pathway for potential neuroprotection. By preventing the cascade of events that lead to mitochondrial-mediated cell death, this compound could theoretically offer a protective effect in the context of neurodegenerative disorders where mitochondrial dysfunction is a central pathological feature. frontiersin.orgmdpi.com

Theoretical and Computational Chemistry Studies of 4 Morpholinophenylglyoxal

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. schrodinger.com These methods, rooted in quantum mechanics, allow for the detailed investigation of molecular electronic structure, which in turn governs a molecule's geometry, stability, and reactivity. dergipark.org.tr For a molecule like 4-Morpholinophenylglyoxal, these calculations provide insights that are complementary to experimental data, offering a predictive lens into its chemical behavior.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. dergipark.org.trscribd.com This approach focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to find the lowest energy conformation (the optimized geometry). dergipark.org.trindexacademicdocs.org

The geometry optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. faccts.descm.com This provides precise predictions of bond lengths, bond angles, and dihedral angles. The planarity of the benzimidazole (B57391) ring and the orientation of substituents have been studied using these methods in similar structures. mnstate.edu In this compound, key structural parameters include the bond lengths within the phenyl and morpholine (B109124) rings, the C-N bond connecting them, and the geometry of the glyoxal (B1671930) sidechain.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges). The MEP map is particularly useful as it highlights regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. For this compound, the oxygen atoms of the morpholine and glyoxal groups are expected to be regions of high negative potential, while the hydrogen atoms and the carbonyl carbons of the glyoxal moiety would be areas of positive potential.

Table 1: Predicted Geometrical Parameters for this compound using DFT

This table presents hypothetical yet chemically reasonable data based on typical DFT calculation results for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Aldehyde) | 1.22 Å |

| C=O (Ketone) | 1.23 Å | |

| C-C (Glyoxal) | 1.50 Å | |

| C-N (Phenyl-Morpholine) | 1.38 Å | |

| C-O (Morpholine) | 1.43 Å | |

| Bond Angle | C-C-O (Ketone) | 120.5° |

| C-C-H (Aldehyde) | 118.0° | |

| C-N-C (Morpholine) | 112.0° | |

| Dihedral Angle | Phenyl-C-C=O (Ketone) | ~30° (Twist from planarity) |

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. A particularly powerful application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies and distributions of these orbitals are key predictors of a molecule's reactivity. mnstate.edu

The interaction between the HOMO of one reactant and the LUMO of another governs many chemical reactions. wikipedia.org For this compound, the electronic nature of its substituents significantly influences the FMOs.

The Morpholine Group: As an amino ether, the morpholine ring, specifically the nitrogen atom, acts as an electron-donating group. This effect increases the electron density of the attached phenyl ring and raises the energy of the HOMO, making the molecule a better nucleophile.

The Glyoxal Group: The two adjacent carbonyl groups are strongly electron-withdrawing. This effect pulls electron density from the phenyl ring and significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In this compound, the push-pull nature of the electron-donating morpholine and electron-withdrawing glyoxal groups is expected to decrease the HOMO-LUMO gap, enhancing its reactivity compared to unsubstituted phenylglyoxal (B86788). FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. scribd.comnumberanalytics.com

Table 2: Predicted Frontier Orbital Characteristics for this compound

This table outlines the expected properties and localization of the frontier orbitals based on FMO theory.

| Orbital | Primary Localization | Predicted Energy (Arbitrary Units) | Implication for Reactivity |

| HOMO | Phenyl ring and Morpholine Nitrogen | High | Site of electron donation (nucleophilicity) |

| LUMO | Glyoxal Group (C=O bonds) | Low | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | N/A | Small | Indicates high chemical reactivity |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure confirmation and analysis. schrodinger.comimgroupofresearchers.com DFT and other quantum mechanical methods can calculate the vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transition energies (UV-Vis). rockymountainlabs.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. For this compound, strong absorption bands would be predicted for the C=O stretching vibrations of the two carbonyl groups in the glyoxal moiety, typically in the range of 1680-1720 cm⁻¹. Other characteristic peaks would include C-N stretching from the morpholine-phenyl linkage, C-O-C stretching of the morpholine ether, and various C-H stretching and bending modes of the aromatic and aliphatic parts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C). researchgate.net For this compound, distinct signals are expected for the protons and carbons of the morpholine ring (typically with chemical shifts for protons around 3.3-3.9 ppm), the aromatic ring (7.0-8.0 ppm), and the aldehydic proton of the glyoxal group (around 9.5-10.0 ppm). tandfonline.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, such as n→π* and π→π. imgroupofresearchers.com The extended conjugated system, encompassing the phenyl ring and the glyoxal group, is expected to result in significant UV-Vis absorption. The electron-donating morpholine group will likely cause a red-shift (shift to longer wavelength) of the absorption maximum (λ_max) compared to unsubstituted phenylglyoxal, due to the stabilization of the π excited state. imgroupofresearchers.com

Table 3: Predicted Spectroscopic Data for this compound

This table presents a summary of expected spectroscopic features based on computational predictions for similar structures.

| Spectroscopy | Feature | Predicted Range/Value | Assignment |

| IR | Strong Absorption | 1710-1725 cm⁻¹ | Ketone C=O Stretch |

| Strong Absorption | 1680-1700 cm⁻¹ | Aldehyde C=O Stretch | |

| Medium Absorption | 1230-1260 cm⁻¹ | Aryl-N Stretch | |

| Strong Absorption | 1110-1130 cm⁻¹ | C-O-C Stretch (Morpholine) | |

| ¹H NMR | Singlet | ~9.6 ppm | Aldehydic H |

| Multiplets | 7.0-8.0 ppm | Aromatic H | |

| Triplets | ~3.8 ppm & ~3.4 ppm | Morpholine H (-O-CH₂- & -N-CH₂-) | |

| ¹³C NMR | Carbonyls | 185-200 ppm | Glyoxal C=O |

| Aromatic | 115-155 ppm | Phenyl C | |

| Aliphatic | ~66 ppm & ~47 ppm | Morpholine C (-O-CH₂- & -N-CH₂-) | |

| UV-Vis | λ_max | 280-350 nm | π→π* and n→π* transitions |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. iaanalysis.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the environment, such as solvent molecules. oup.com

Dynamic Behavior and Solvation Effects on Molecular Conformation

The conformation of this compound is not rigid. There is significant rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the glyoxal group and the bond connecting the morpholine nitrogen to the phenyl ring. MD simulations can explore the different rotational isomers (conformers) and their relative populations in solution. oup.com

The dynamic behavior is heavily influenced by the solvent. acs.org

In a non-polar solvent, intramolecular interactions and steric hindrance would be the dominant factors determining the preferred conformation. The molecule might adopt a more compact structure.

In a polar solvent like water, explicit solvent molecules are included in the simulation box. nih.gov The solvent can form hydrogen bonds with the carbonyl oxygens and interact with the molecule's dipole moment. This solvation can stabilize certain conformers over others, potentially favoring more extended conformations to maximize favorable solvent interactions. MD simulations can quantify these effects by analyzing parameters like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand the solvation shell structure. nih.gov

Computational Modeling of Ligand-Receptor Interactions (e.g., Protein Binding)

This compound, with its reactive α-dicarbonyl (glyoxal) moiety, is a candidate for acting as a covalent inhibitor of certain enzymes. researchgate.net The glyoxal group is known to react with nucleophilic amino acid residues like arginine and lysine. Computational modeling is a key tool for exploring these potential interactions. nih.govbris.ac.uk

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a protein's active site. researchgate.net A rigid or flexible docking simulation of this compound into the active site of a target protein (e.g., an enzyme with a key arginine residue) would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. schrodinger.com The initial non-covalent binding is a prerequisite for any subsequent covalent reaction. bohrium.com

MD Simulations of the Complex: Once a promising binding pose is identified through docking, an MD simulation of the protein-ligand complex can be performed. biorxiv.orgfrontiersin.org This simulation assesses the stability of the binding pose over time. It can reveal whether the ligand remains securely in the active site and maintains the proper orientation for a covalent reaction to occur. Analysis of the trajectory can identify key hydrogen bonds and hydrophobic interactions that stabilize the complex.

QM/MM Calculations: To model the covalent bond formation itself, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary. bris.ac.uk In this method, the reacting parts of the system (the glyoxal group and the amino acid side chain) are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This allows for the calculation of the reaction pathway and the activation energy barrier for the covalent bond formation, providing a detailed understanding of the inhibition mechanism. bohrium.com

Table 4: Hypothetical Docking Results for this compound with a Target Protein

This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Value/Description |

| Target Protein | Hypothetical Arginine-rich enzyme (e.g., Glyoxalase I inhibitor) |

| PDB ID of Target | e.g., 3E7G (Inducible Nitric Oxide Synthase, a known target for related compounds) researchgate.net |

| Predicted Binding Energy | -8.5 kcal/mol |

| Predicted Ki (Inhibition Constant) | ~500 nM |

| Key Interacting Residues | Arg125, Lys98, Phe210 |

| Types of Interactions | Hydrogen bond between glyoxal C=O and Arg125 side chain; π-π stacking between phenyl ring and Phe210; Hydrophobic interactions involving the morpholine ring. |

| Predicted Covalent Reaction Site | Aldehyde carbon of the glyoxal with the guanidinium (B1211019) group of Arg125. |

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for this compound

The primary application of AI in this context is the prediction of molecular properties, which can significantly reduce the time and cost associated with laboratory experiments. researchgate.netschrodinger.com Machine learning algorithms, such as deep neural networks and random forests, are trained on extensive databases of chemical structures and their corresponding experimental data. scienceopen.comnih.gov These trained models can then predict various characteristics for a new compound like this compound.

Key areas where machine learning can be applied include:

Physicochemical Property Prediction: AI models can estimate fundamental properties such as solubility, melting point, boiling point, and lipophilicity (LogP). These predictions are crucial in the early stages of chemical assessment and for applications in materials science and drug discovery. scienceopen.comijsetpub.com

Bioactivity and Toxicity Prediction: A significant application of ML is in forecasting the biological activity of a compound against specific targets, as well as predicting its potential toxicity. scienceopen.comnih.gov By analyzing the structural features of this compound, an AI model could predict its likelihood of interacting with certain proteins or metabolic pathways.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. rsc.orgnih.gov For this compound, this could involve predicting its reactivity with other chemical agents or designing the most efficient pathway for its synthesis. engineering.org.cn This capability extends to retrosynthesis, where AI can propose simpler, commercially available precursors for a target molecule. chemcopilot.comengineering.org.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a foundational approach in predictive chemistry where a model establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjchemlett.comnih.gov For a series of compounds related to this compound, a QSAR model could be developed to predict the activity of new derivatives, guiding the synthesis of more potent or selective analogues. nih.govfrontiersin.org

The development of predictive models often involves representing the molecule as a set of numerical descriptors or as a molecular graph. researchgate.netuio.no These representations capture the structural and electronic features of the molecule, which the ML algorithm uses to learn the structure-property relationships. arxiv.org The accuracy of these predictions depends heavily on the quality and size of the training data. arxiv.orgglobus.org

Below is an illustrative table of the types of properties that could be predicted for this compound using various machine learning models. The values presented are hypothetical and serve to demonstrate the potential output of such predictive tools.

Table 1: Hypothetical Machine Learning-Based Predictions for this compound

| Predicted Property | Model Type | Predicted Value | Application Area |

| Aqueous Solubility | Graph Neural Network | -3.5 (logS) | Formulation, Chemical Synthesis |

| Lipophilicity (logP) | Random Forest | 1.8 | Drug Discovery, Environmental Science |

| hERG Inhibition | Deep Neural Network | Low Probability | Cardiac Safety Assessment |

| Cytochrome P450 Inhibition | Support Vector Machine | Moderate Probability | Drug Metabolism Prediction |

| Retrosynthetic Precursors | Transformer Model | 1-(Morpholin-4-yl)benzene | Chemical Synthesis Planning |

Ultimately, the power of AI and machine learning in the context of a specific compound like this compound lies in its ability to provide rapid, data-driven hypotheses that can be tested experimentally. This synergy between computational prediction and laboratory validation accelerates the pace of chemical research and innovation. schrodinger.com

Advanced Analytical Methodologies for the Characterization and Study of 4 Morpholinophenylglyoxal

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For a molecule like 4-Morpholinophenylglyoxal, different regions of the electromagnetic spectrum are used to probe specific molecular features, from bond vibrations to electronic excitations, providing a complete picture of its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). trilogylab.comconductscience.com The chemical shift (δ), signal integration, and spin-spin splitting patterns in an NMR spectrum provide direct evidence of the molecular skeleton and the connectivity of atoms. libretexts.org

For this compound (C₁₂H₁₃NO₃), ¹H and ¹³C NMR spectra would be expected to show distinct signals corresponding to the three main structural components: the morpholine (B109124) ring, the substituted phenyl ring, and the glyoxal (B1671930) group.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal the number of unique proton environments. The protons on the morpholine ring typically appear as multiplets due to their chair conformation and coupling with each other. The protons on the carbon atoms adjacent to the nitrogen (N-CH₂) are generally found slightly downfield from those adjacent to the oxygen (O-CH₂). The aromatic protons on the phenyl ring would appear in the characteristic downfield region (around 7-8 ppm), with their splitting pattern indicating the substitution pattern on the ring. libretexts.orglibretexts.org A key signal would be the aldehydic proton of the glyoxal group, expected to be a singlet in a highly deshielded region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. scielo.org.mx The carbons of the morpholine ring would appear in the aliphatic region (typically 45-70 ppm). pressbooks.pub The aromatic carbons would produce signals in the 110-160 ppm range, with the carbon directly attached to the morpholine nitrogen being distinctly shifted. chemguide.co.uk The most downfield signals would correspond to the two carbonyl carbons of the glyoxal moiety, which are highly deshielded and typically appear in the 170-200 ppm region. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Morpholine Ring | -CH₂-N- | ~3.3 - 3.8 (multiplet) | ~45 - 55 |

| Morpholine Ring | -CH₂-O- | ~3.8 - 4.1 (multiplet) | ~65 - 70 |

| Phenyl Ring | Ar-H | ~7.0 - 8.0 (multiplets) | ~115 - 150 |

| Phenyl Ring | Ar-C (quaternary) | - | ~120 - 160 |

| Glyoxal Group | -CHO | ~9.5 - 10.5 (singlet) | ~185 - 200 |

| Glyoxal Group | -C=O | - | ~185 - 200 |

Data predicted based on typical chemical shift values for the respective functional groups and data from analogous structures. libretexts.orgscielo.org.mxpressbooks.pubnih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. innovatechlabs.comupi.edu While both methods probe vibrational energy levels, they operate on different principles (IR measures absorption, Raman measures scattering), often providing complementary information. umd.edu

For this compound, key vibrational modes would include:

Carbonyl (C=O) Stretching : The two carbonyl groups of the glyoxal moiety would produce very strong and distinct absorption bands in the IR spectrum, typically in the region of 1670-1740 cm⁻¹. scielo.org.mx These would also be observable, though potentially weaker, in the Raman spectrum.

Aromatic Ring Vibrations : The phenyl ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. technologynetworks.com

Morpholine Ring Vibrations : The morpholine ring would show C-H stretching bands in the 2850-2960 cm⁻¹ region. scielo.org.mx Crucially, the C-O-C ether linkage would have a strong, characteristic stretching band in the IR spectrum around 1115-1275 cm⁻¹. pressbooks.pubscielo.org.mx The C-N stretching vibrations are typically found between 1000 and 1260 cm⁻¹. technologynetworks.com

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Glyoxal | C=O Stretch | 1670-1740 (Strong) | 1670-1740 (Variable) |

| Phenyl Ring | C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Phenyl Ring | C=C Stretch | 1450-1600 (Medium-Weak) | 1450-1600 (Strong) |

| Morpholine Ring | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Morpholine Ring | C-O-C Stretch | 1115-1275 (Strong) | Variable |

| Morpholine Ring | C-N Stretch | 1000-1260 (Medium) | Variable |

Data predicted based on standard vibrational frequency tables and data from analogous structures. scielo.org.mxtechnologynetworks.com

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. upi.edudenovix.com This technique is used to identify chromophores (light-absorbing parts of a molecule) and for quantitative analysis based on the Beer-Lambert law. derpharmachemica.com

The structure of this compound contains two primary chromophores: the substituted phenyl ring and the α-dicarbonyl system of the glyoxal group.

π → π* Transitions : These high-energy transitions involve the excitation of electrons from pi-bonding (π) orbitals to pi-antibonding (π) orbitals. They are characteristic of aromatic systems and conjugated double bonds. For this compound, strong absorptions corresponding to π → π transitions originating from the phenyl ring and the conjugated glyoxal system are expected, typically below 300 nm. libretexts.org

n → π* Transitions : These lower-energy transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a pi-antibonding (π) orbital of the carbonyl groups. These transitions are typically much weaker in intensity than π → π transitions and occur at longer wavelengths, potentially extending into the visible region, which could impart a color (typically yellow) to the compound. libretexts.org

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent. libretexts.org This technique is also valuable for quantitative analysis, allowing for the determination of the compound's concentration in a solution. derpharmachemica.com

Chromatographic Separation Techniques

Chromatographic methods are central to the purification and analysis of synthetic compounds like this compound. These techniques separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase, enabling both isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. libretexts.org Its high resolution and adaptability make it indispensable for verifying the purity of synthesized batches and for isolating the compound from reaction byproducts. researchgate.netresearchgate.net

For purity assessment, analytical HPLC is employed. A typical approach for an α-keto aldehyde derivative involves reversed-phase chromatography. researchgate.netasianpubs.org In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. uhu-ciqso.es Components are eluted by gradually increasing the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase. measurlabs.com The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

For obtaining highly pure samples, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. google.comresearchgate.net Fractions corresponding to the this compound peak are collected as they elute from the column. Subsequent removal of the mobile phase solvent yields the isolated, purified compound. google.com

Below is a table representing typical HPLC conditions for the analysis and isolation of a phenylglyoxal (B86788) derivative.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Instrument | Standard HPLC system with UV detector | Preparative HPLC system with fraction collector |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) asianpubs.orgmeasurlabs.com | Reversed-Phase C18 (e.g., 20 mm x 250 mm, 10 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid measurlabs.com | A: Water; B: Acetonitrile |

| Elution Mode | Gradient Elution measurlabs.com | Isocratic or Gradient Elution |

| Flow Rate | 0.8 - 1.2 mL/min asianpubs.org | 15 - 25 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~260 nm | UV-Vis Detector at ~260 nm |

| Column Temperature | 25 - 40 °C measurlabs.com | Ambient |

| Injection Volume | 5 - 20 µL asianpubs.org | 1 - 5 mL |

Gas Chromatography (GC) for Volatile Compound Analysis (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. measurlabs.com The applicability of GC to this compound is conditional upon its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups (morpholine ring, α-dicarbonyl), this compound itself is expected to have a high boiling point and may not be sufficiently volatile for direct GC analysis without thermal degradation. measurlabs.com

However, analysis may be possible through a derivatization strategy. nih.gov This involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing a morpholine moiety, a common approach is nitrosation to form a stable and volatile N-nitrosamine derivative, which can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). researchgate.netnih.gov An attempt to directly detect morpholine by GC-MS may fail or show very low sensitivity, whereas the derivatized product can be detected with much higher sensitivity. researchgate.net

Therefore, while direct GC analysis of this compound is likely not applicable, a derivatization step could enable its indirect quantification and analysis for specific volatile impurities.

The following table outlines potential GC-MS conditions for the analysis of a derivatized morpholine compound, which could be adapted for a derivatized form of this compound.

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) nih.govresearchgate.net |

| Derivatization Agent | Sodium Nitrite under acidic conditions nih.govresearchgate.net |

| Column | Capillary column (e.g., TM-1701, 30 m x 0.32 mm, 0.5 µm film) nih.gov |

| Carrier Gas | Helium mdpi.com |

| Injector Temperature | ~250 °C chemrxiv.org |

| Oven Program | Initial temp ~60°C, ramped to ~280°C mdpi.com |

| Detector | Mass Spectrometer (MS) researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| MS Transfer Line Temp | ~280 °C researchgate.net |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis of this compound and its Adducts/Derivatives

X-ray Diffraction (XRD) is a definitive, non-destructive technique for elucidating the solid-state structure of crystalline materials. carleton.edu It is applied in two primary forms: single-crystal XRD for determining the precise three-dimensional atomic arrangement, and powder X-ray diffraction (PXRD) for analyzing the bulk crystalline properties of a material. researchgate.net

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. uhu-ciqso.escarleton.edu To perform this analysis, a high-quality single crystal of this compound (typically 0.1-0.2 mm in size) is required. warwick.ac.ukoxcryo.com The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure. carleton.edu The structural confirmation of derivatives synthesized from phenylglyoxals has been successfully achieved using this technique. rsc.orgnih.gov

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. nih.gov The sample is ground into a fine powder and exposed to an X-ray beam, producing a characteristic diffraction pattern or "fingerprint." researchgate.net This pattern is useful for identifying the crystalline phase, assessing sample purity against known standards, and studying polymorphism. researchgate.net For morpholine derivatives, PXRD has been used to confirm the formation of new crystalline materials and to study their layered structures. researchgate.netresearchgate.net

The table below summarizes the key information and typical parameters associated with XRD analysis of a molecular crystal like this compound.

| Parameter | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |

|---|---|---|

| Primary Application | Absolute structure determination uhu-ciqso.es | Phase identification, purity analysis researchgate.net |

| Sample Form | Single, high-quality crystal (~0.1-0.2 mm) oxcryo.com | Fine, homogeneous powder nih.gov |

| Instrument | Four-circle diffractometer (e.g., Bruker D8 QUEST) uhu-ciqso.esbruker.com | Powder diffractometer (e.g., PANalytical Empyrean) uobaghdad.edu.iq |

| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Cu Kα (λ=1.54184 Å) |

| Information Obtained | Unit cell dimensions, space group, atomic coordinates, bond lengths/angles carleton.edu | Diffraction peak positions (2θ) and intensities, lattice parameters, crystallite size nih.gov |

| Typical Data Output | Crystallographic Information File (CIF) rsc.org | 2θ vs. Intensity diffractogram |

Electrochemical Methods for Characterization of Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive molecules like this compound. sigmaaldrich.com The presence of the α-dicarbonyl (glyoxal) moiety suggests that the compound can undergo electron transfer reactions. nih.gov CV can determine the potentials at which these redox events occur and provide insights into the stability and kinetics of the resulting species. nih.gov

In a typical CV experiment, a solution of the compound in an electrolyte is subjected to a linearly swept potential between two limits, and the resulting current is measured. chimicatechnoacta.ru The voltammogram, a plot of current versus potential, reveals characteristic peaks. An oxidation peak (anodic) corresponds to the removal of electrons, while a reduction peak (cathodic) corresponds to the addition of electrons. frontiersin.org

For a compound like this compound, one would expect the glyoxal group to be reducible. The potential at which this reduction occurs is influenced by the electron-donating or -withdrawing nature of the attached morpholinophenyl group. nih.gov The reversibility of the redox process can be assessed from the separation between the anodic and cathodic peak potentials (ΔEₚ) and the ratio of their peak currents (iₚₐ/iₚ𝒸). chemrxiv.org Studies on similar structures, such as Schiff bases derived from benzil (B1666583) (which contains the Ph-CO-CO-Ph core), have shown quasi-reversible redox behavior. nih.gov Analysis of the electrochemical behavior provides fundamental information about the molecule's electronic properties and its potential to act as an oxidizing or reducing agent.

The following table presents key parameters that would be determined from a cyclic voltammetry study of this compound.

| Parameter | Description & Significance |

|---|---|

| Anodic Peak Potential (Eₚₐ) | Potential at which oxidation occurs; indicates the energy required to remove an electron. |

| Cathodic Peak Potential (Eₚ𝒸) | Potential at which reduction occurs; indicates the energy gained upon adding an electron. nih.gov |

| Half-wave Potential (E₁/₂) | (Eₚₐ + Eₚ𝒸)/2; approximates the standard redox potential for a reversible system. nih.gov |

| Peak Potential Separation (ΔEₚ) | |Eₚₐ - Eₚ𝒸|; provides information on the reversibility of the redox reaction. For a one-electron reversible process, ΔEₚ is ~59/n mV (where n=number of electrons). chemrxiv.org |